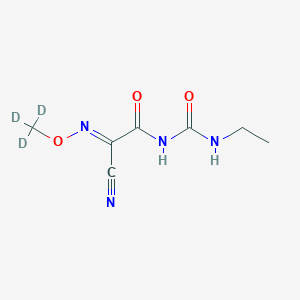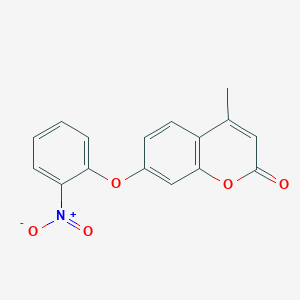
(E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide
Descripción general
Descripción
Demetilxanthohumol es una calcona prenilada derivada del lúpulo (Humulus lupulus). Es un compuesto natural que se encuentra en los tricomas glandulares del lúpulo y es conocido por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas . Demetilxanthohumol es estructuralmente similar a la xanthohumol, pero carece del grupo 6'-O-metilo, lo que contribuye a sus propiedades únicas .
Mecanismo De Acción
Demetilxanthohumol ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que:
Inhibe el estrés oxidativo: Al eliminar los radicales libres y mejorar las defensas antioxidantes.
Modula las vías inflamatorias: Al inhibir las citocinas y enzimas proinflamatorias.
Induce apoptosis: Al activar las vías apoptóticas en las células cancerosas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Demetilxanthohumol se puede sintetizar a partir de floracetonofenona comercialmente disponible (1-(2,4,6-trihidroxifenil)etanona) a través de una serie de reacciones químicas. La síntesis implica los siguientes pasos :
- Prenilación de floracetonofenona para formar un intermedio prenilado.
- Ciclación del intermedio prenilado para formar la estructura de calcona.
- Purificación y aislamiento de demetilxanthohumol.
Métodos de producción industrial
La producción industrial de demetilxanthohumol se puede lograr mediante biosíntesis microbiana utilizando cepas de levadura modificadas genéticamente. La levadura de cerveza Saccharomyces cerevisiae se puede modificar genéticamente para producir demetilxanthohumol a partir de glucosa mediante el equilibrio de las vías biosintéticas, la mejora del suministro de precursores y la optimización de la eficiencia de la prenilación .
Análisis De Reacciones Químicas
Tipos de reacciones
Demetilxanthohumol sufre diversas reacciones químicas, que incluyen:
Oxidación: Demetilxanthohumol se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir demetilxanthohumol en derivados reducidos.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de demetilxanthohumol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y otros peróxidos.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar varios reactivos según la sustitución deseada, como halógenos o grupos alquilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de demetilxanthohumol, cada uno con distintas actividades biológicas .
Aplicaciones Científicas De Investigación
Demetilxanthohumol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.
Biología: Se estudia por sus efectos sobre los procesos celulares y las vías de señalización.
Industria: Se utiliza en la industria cervecera para mejorar el sabor y los beneficios para la salud de la cerveza.
Comparación Con Compuestos Similares
Compuestos similares
Xanthohumol: Una calcona prenilada con un grupo 6'-O-metilo, conocida por sus propiedades anticancerígenas y antiinflamatorias.
Isoxanthohumol: Un compuesto relacionado con actividades biológicas similares.
8-Prenilnaringenina: Otro flavonoide prenilado con actividad estrogénica.
Singularidad
Demetilxanthohumol es único debido a la falta del grupo 6'-O-metilo, lo que contribuye a sus distintas actividades biológicas y potenciales aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(1E)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5+/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJKGMBORTKEO-SGEHABMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C#N)/C(=O)NC(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)



![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)



![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)
![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)


